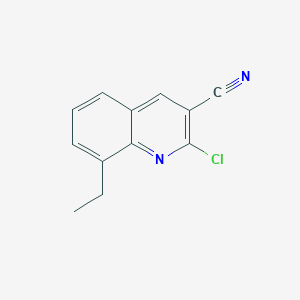

2-Chloro-8-ethylquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-ethylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-2-8-4-3-5-9-6-10(7-14)12(13)15-11(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZCPZRZKGVZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589005 | |

| Record name | 2-Chloro-8-ethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880105-72-6 | |

| Record name | 2-Chloro-8-ethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 880105-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 8 Ethylquinoline 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of the proton and carbon signals of 2-Chloro-8-ethylquinoline-3-carbonitrile can be achieved. While specific experimental data for this exact compound is not publicly available, a detailed interpretation can be extrapolated from the well-documented spectra of closely related analogs like 2-chloro-8-methyl-3-formylquinoline. ijpsdronline.comresearchgate.net

The ¹H NMR spectrum of 2-Chloro-8-ethylquinoline-3-carbonitrile is anticipated to display a set of distinct signals corresponding to the aromatic protons of the quinoline (B57606) core and the aliphatic protons of the ethyl group. The aromatic region would likely feature three coupled protons on the benzene (B151609) ring portion (H-5, H-6, and H-7) and a singlet for the H-4 proton. The ethyl group at the C-8 position will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern of free rotation.

The ¹³C NMR spectrum will complement the proton data, showing signals for all carbon atoms in the molecule. The carbonitrile carbon (C≡N) is expected to appear in the 115-120 ppm range, while the carbons of the quinoline ring will resonate in the aromatic region (approximately 120-150 ppm). The carbons of the ethyl group will be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Chloro-8-ethylquinoline-3-carbonitrile (Predicted values are based on data from analogous quinoline structures and standard chemical shift increments)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~150 |

| 3 | - | ~110 |

| 4 | ~8.5 (s) | ~145 |

| 5 | ~7.8 (d) | ~128 |

| 6 | ~7.5 (t) | ~127 |

| 7 | ~7.7 (d) | ~135 |

| 8 | - | ~140 |

| 8a | - | ~148 |

| 4a | - | ~125 |

| -CH₂CH₃ | ~3.0 (q) | ~25 |

| -CH₂CH₃ | ~1.4 (t) | ~14 |

| -C≡N | - | ~117 |

s = singlet, d = doublet, t = triplet, q = quartet

Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity and spatial relationships within the molecule. ijpsdronline.comnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the H-5, H-6, and H-7 protons, confirming their positions on the benzene ring. A clear correlation between the methylene and methyl protons of the ethyl group would also be visible. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For example, the H-4 proton would show a correlation to C-2, C-4a, and the nitrile carbon, while the methylene protons of the ethyl group would correlate to C-7 and C-8. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A NOESY spectrum could show a correlation between the H-4 proton and the H-5 proton, as well as between the methylene protons of the ethyl group and the H-7 proton, confirming their relative positions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound, and to gain insight into its structure through the analysis of its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and molecular formula of 2-Chloro-8-ethylquinoline-3-carbonitrile, which is C₁₂H₉ClN₂. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its corresponding M+2 peak, with a relative intensity ratio of approximately 3:1. youtube.com

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of fragment ions. The analysis of these fragments helps to elucidate the structure of the parent molecule. The fragmentation of 2-Chloro-8-ethylquinoline-3-carbonitrile is expected to proceed through several key pathways. libretexts.orgnih.govyoutube.com

A likely primary fragmentation event is the loss of a chlorine radical, followed by the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring. Another probable fragmentation pathway involves the cleavage of the ethyl group.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 2-Chloro-8-ethylquinoline-3-carbonitrile

| m/z (predicted) | Proposed Fragment |

| 216/218 | [M]⁺ (Molecular Ion) |

| 201/203 | [M - CH₃]⁺ |

| 181 | [M - Cl]⁺ |

| 154 | [M - Cl - HCN]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. arabjchem.orgresearchgate.netresearchgate.net

The IR and Raman spectra of 2-Chloro-8-ethylquinoline-3-carbonitrile would be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The presence of the aromatic quinoline ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region. arabjchem.orgiosrjournals.org The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for 2-Chloro-8-ethylquinoline-3-carbonitrile

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3050-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| Nitrile (C≡N) | 2220-2260 | Stretching |

| Aromatic C=C/C=N | 1500-1600 | Stretching |

| C-Cl | 700-800 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. For compounds like 2-Chloro-8-ethylquinoline-3-carbonitrile, the primary chromophore—the part of the molecule responsible for absorbing light—is the quinoline ring system itself.

The quinoline scaffold is an aromatic heterocyclic system rich in π-electrons, which gives rise to characteristic electronic transitions. The principal transitions observed in quinoline and its derivatives are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. The π → π* transitions are typically of high intensity and occur due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atom's lone pair) to an antibonding π* orbital.

Computational studies, such as those using Density Functional Theory (DFT), on various quinoline derivatives help in understanding the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uantwerpen.be For many quinoline derivatives, the HOMO and LUMO are delocalized over the entire quinoline ring system. uantwerpen.be The energy difference between these frontier orbitals (the HOMO-LUMO gap) is crucial as it corresponds to the energy of the absorbed photon during electronic excitation.

In the context of 2-Chloro-8-ethylquinoline-3-carbonitrile, the substituents—a chloro group at position 2, a cyano group at position 3, and an ethyl group at position 8—are expected to modulate the electronic properties of the quinoline chromophore. These groups can act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). Specifically, the electron-withdrawing nature of the chloro and cyano groups can influence the energy levels of the molecular orbitals, potentially leading to bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted quinoline.

While experimental UV-Vis spectra for 2-Chloro-8-ethylquinoline-3-carbonitrile are not readily found, data from related quinoline compounds provide insight into the expected absorption regions. Quinoline itself exhibits distinct absorption bands, and its derivatives show predictable patterns. nist.govresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Quinoline Systems

| Compound/System | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Quinoline | Various | ~225, ~275, ~310 | π → π* |

This table presents generalized data for the quinoline chromophore to illustrate typical absorption regions. Specific values vary with substitution and solvent.

Advanced X-ray Diffraction Techniques for Solid-State Structural Analysis

Although the crystal structure of 2-Chloro-8-ethylquinoline-3-carbonitrile has not been reported, the structures of several closely related analogues have been meticulously determined. nih.govnih.govresearchgate.net These structures serve as excellent models for predicting the solid-state characteristics of the target compound. For instance, the quinoline ring system in these derivatives is consistently found to be nearly planar. nih.govnih.govresearchgate.net

Analysis of related structures reveals common packing motifs. Aromatic π-π stacking interactions are a recurring feature, where the planar quinoline rings of adjacent molecules align, with centroid-centroid distances typically in the range of 3.5 to 4.2 Å. nih.govresearchgate.netresearchgate.netnih.gov These interactions play a significant role in stabilizing the crystal structure.

The crystallographic data for several analogous compounds are summarized below, highlighting the variations in crystal systems and unit cell parameters that arise from small changes in substitution.

Table 2: Crystallographic Data for Analogues of 2-Chloro-8-ethylquinoline-3-carbonitrile

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | Orthorhombic | P2₁2₁2₁ | 6.8576 | 7.4936 | 18.5003 | 90 | 90 | 90 | nih.gov |

| (2-Chloro-8-methylquinolin-3-yl)methanol | C₁₁H₁₀ClNO | Monoclinic | P2₁/c | 14.963 | 4.632 | 14.469 | 90 | 103.612 | 90 | nih.gov |

This data illustrates that minor modifications to the substituents can lead to different crystal packing arrangements and symmetries. For 2-Chloro-8-ethylquinoline-3-carbonitrile, one would anticipate a planar quinoline core with the ethyl and cyano groups influencing the specific packing arrangement, likely involving C-H···N interactions or π-π stacking.

Advanced Microscopic Techniques for Material Homogeneity and Morphology (if applicable to specific applications)

Advanced microscopic techniques, such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), are employed to visualize the surface topography, morphology, and internal structure of materials at high resolution. These methods are particularly valuable in materials science, where the physical form of a compound—such as crystal habit, particle size distribution, and surface defects—can significantly impact its application and performance.

For a crystalline organic compound like 2-Chloro-8-ethylquinoline-3-carbonitrile, these techniques could be used to:

Assess Crystal Morphology: SEM can provide detailed images of the external shape (habit) of the crystals, which is a reflection of the internal crystal structure.

Determine Particle Size and Distribution: Analyzing microscopic images allows for the characterization of the size and uniformity of crystalline particles, which is crucial in pharmaceutical and materials applications.

Evaluate Material Homogeneity: Microscopic analysis can be used to check for the presence of different crystalline phases or amorphous content, ensuring the homogeneity of the bulk material.

However, a review of the available scientific literature for 2-Chloro-8-ethylquinoline-3-carbonitrile and its immediate analogues indicates that research has predominantly focused on synthesis and molecular-level characterization (e.g., NMR, Mass Spectrometry, and X-ray diffraction). nih.govnih.govresearchgate.netresearchgate.net There is currently no specific published research detailing the use of advanced microscopic techniques to study the material homogeneity or morphology of this particular compound. Such studies would be a valuable direction for future research, especially if the compound is considered for applications where physical form is a critical parameter.

Mechanistic Investigations of Chemical Reactivity of 2 Chloro 8 Ethylquinoline 3 Carbonitrile

Elucidation of Reaction Pathways and Transition State Analysis

The reactivity of 2-chloro-8-ethylquinoline-3-carbonitrile is multifaceted, with primary reaction sites at the C-2, C-3, and C-8 positions. Mechanistic studies reveal pathways dominated by nucleophilic substitution, additions to the nitrile, and potential C-H activation.

The most prominent reaction pathway for 2-chloro-8-ethylquinoline-3-carbonitrile involves nucleophilic aromatic substitution (SNAr) at the C-2 position. The chlorine atom serves as a good leaving group, and its displacement is facilitated by the strong electron-withdrawing character of both the adjacent cyano group and the quinoline (B57606) ring nitrogen. byjus.comyoutube.com These groups activate the aromatic ring towards nucleophilic attack, stabilizing the intermediate formed during the reaction. byjus.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the electron-withdrawing cyano group and the quinoline ring system. The second step involves the rapid elimination of the chloride ion, which restores the aromaticity of the ring system. youtube.com

A variety of nucleophiles have been shown to react with 2-chloroquinoline-3-carbonitrile (B1354263) derivatives, leading to a diverse range of substituted products. researchgate.net These reactions underscore the versatility of this scaffold in synthetic chemistry.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Thiolate Anions | Sodium Thiolates | 2-Thioether-8-ethylquinoline-3-carbonitriles | researchgate.net |

| Secondary Amines | 4-Methylpiperidine | 2-(4-Methylpiperidin-1-yl)-8-ethylquinoline-3-carbonitrile | researchgate.net |

| Hydrazine | Hydrazine Hydrate | 2-Hydrazino-8-methylquinoline (on a related substrate) | mdpi.com |

| Sulfide | Sodium Sulphide | Intermediate for benzo[b] researchgate.netnih.govnaphthyridines | researchgate.net |

Studies on related quinoline systems have highlighted the importance of the leaving group's nature; for instance, an ethylthio group at C-2 was found to be more susceptible to hydrazinolysis than a chloro group, indicating that the leaving group ability plays a critical role in substitution reactions. mdpi.com

The carbonitrile (cyano) group at the C-3 position is another key site for chemical transformations, primarily involving reduction or hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine. A common and effective method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). nih.govrsc.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately yielding the (2-chloro-8-ethylquinolin-3-yl)methanamine after workup. nih.govrsc.org

Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. ebsco.comyoutube.com This transformation typically proceeds through an amide intermediate. ebsco.comyoutube.com The reaction is initiated by the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by water. youtube.com

Addition Reactions: The carbon of the nitrile group can also be attacked by other nucleophiles. In a notable palladium-catalyzed reaction, sodium sulphide, a soft nucleophile, preferentially attacks the nitrile carbon of 2-chloroquinoline-3-carbonitriles rather than the C-2 position, leading to an unusual cyclization pathway for the synthesis of sulphur-substituted benzo[b] researchgate.netnih.govnaphthyridines. researchgate.net Grignard reagents are also known to add to nitriles, which upon hydrolysis yield ketones. youtube.com

Table 2: Common Reactions of the Carbonitrile Group

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | nih.govrsc.org |

| Hydrolysis | H₃O⁺, Heat | Carboxylic Acid (-COOH) | ebsco.comyoutube.comyoutube.com |

| Grignard Addition | R-MgBr, then H₃O⁺ | Ketone (-C(O)R) | youtube.com |

Direct studies on the reactivity of the ethyl group at the C-8 position of 2-chloro-8-ethylquinoline-3-carbonitrile are not extensively documented. However, the C-8 position of the quinoline ring is known to be accessible for functionalization through modern synthetic methods like transition-metal-catalyzed C-H activation. nih.govresearchgate.net

For example, rhodium(III)-catalyzed regioselective alkylation of quinoline N-oxides at the C-8 position has been demonstrated using olefins as the alkyl source. researchgate.net In these reactions, the N-oxide often acts as a traceless directing group, guiding the metal catalyst to the C-8 C-H bond. researchgate.net While this applies to a modified quinoline scaffold (the N-oxide), it illustrates a potential pathway for the functionalization of the C-8 position, suggesting that under specific catalytic conditions, the ethyl group or the C-8 aromatic proton could be a site for further chemical modification.

Kinetics and Thermodynamics of Chemical Transformations Involving 2-Chloro-8-ethylquinoline-3-carbonitrile

The key SNAr reaction at the C-2 position is generally a second-order process, with the rate being dependent on the concentration of both the quinoline substrate and the nucleophile. rsc.org The rate-determining step is the initial nucleophilic attack on the C-2 carbon to form the high-energy, non-aromatic Meisenheimer intermediate. youtube.comyoutube.com The stability of this transition state and the intermediate itself is crucial. The presence of the electron-withdrawing cyano group at C-3 and the ring nitrogen significantly lowers the activation energy for this step by delocalizing the developing negative charge. byjus.comyoutube.com

| Solvent | Polar aprotic solvents enhance the rate for anionic nucleophiles. | Solvates the cation but not the anion, increasing the nucleophile's reactivity. | libretexts.org |

Catalytic Transformations and Mechanistic Aspects Involving 2-Chloro-8-ethylquinoline-3-carbonitrile

Beyond classical substitutions, 2-chloro-8-ethylquinoline-3-carbonitrile is a substrate for various catalytic transformations, enabling the construction of complex polycyclic systems. Palladium catalysis is particularly prominent in this area.

One significant example is the palladium-catalyzed one-pot synthesis of sulphur-substituted benzo[b] researchgate.netnih.govnaphthyridines from 2-chloroquinoline-3-carbonitriles. researchgate.net This reaction involves a sequential coupling and annulation process. Mechanistically, it is proposed that a soft nucleophile like sodium sulphide attacks the electrophilic carbon of the nitrile group, initiating a cyclization cascade that is facilitated by the palladium catalyst. researchgate.net This represents an unusual mode of reactivity where the nitrile group is engaged in preference to a competing SNAr reaction at the C-2 position.

Furthermore, 2-chloroquinoline-3-carbonitriles are suitable precursors for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. researchgate.net This reaction involves coupling the C-2 position with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, leading to the formation of 2-alkynyl-8-ethylquinoline-3-carbonitrile derivatives. These products can then undergo subsequent intramolecular annulation reactions to yield fused polycyclic aromatic systems. researchgate.net

These catalytic methods provide powerful and efficient routes to novel heterocyclic structures that would be difficult to access through traditional synthetic approaches, highlighting the value of 2-chloro-8-ethylquinoline-3-carbonitrile as a versatile building block.

Computational Chemistry Approaches for 2 Chloro 8 Ethylquinoline 3 Carbonitrile

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.arresearchgate.net These models are built by correlating calculated molecular descriptors with experimentally measured data for a series of related compounds.

To develop a QSAR model for a class of compounds including 2-Chloro-8-ethylquinoline-3-carbonitrile, one would first need a dataset of quinoline (B57606) derivatives with known biological activity (e.g., inhibitory concentration against a specific enzyme). crpsonline.comnih.gov For each molecule in the series, a set of descriptors would be calculated, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Such as HOMO/LUMO energies and partial atomic charges.

Physicochemical descriptors: Like logP (lipophilicity) and molecular weight.

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to create a model that can predict the activity of new, untested compounds like 2-Chloro-8-ethylquinoline-3-carbonitrile. conicet.gov.arnih.gov This allows for the rapid virtual screening of large libraries of potential drug candidates. researchgate.net

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.gov This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target.

In a docking study involving 2-Chloro-8-ethylquinoline-3-carbonitrile, the 3D structure of the compound would be placed into the active site of a target protein of interest (e.g., HIV reverse transcriptase or bacterial gyrase, which are known targets for quinoline derivatives). nih.govresearchgate.net A scoring function then evaluates thousands of possible binding poses, ranking them based on calculated binding energy. The results provide a predicted binding affinity (docking score) and a detailed view of the specific intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.govsemanticscholar.org This information is crucial for understanding the mechanism of action and for designing derivatives with improved potency.

Interactive Table: Example of Molecular Docking Results for a Quinoline Derivative

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can predict the chemical reactivity of a molecule and elucidate potential reaction mechanisms. nih.gov For 2-Chloro-8-ethylquinoline-3-carbonitrile, DFT-based reactivity descriptors can identify the most likely sites for electrophilic or nucleophilic attack.

One such tool is the calculation of Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. nih.gov This helps identify which atoms are most susceptible to attack by nucleophiles (f+) or electrophiles (f-). nih.gov Additionally, by calculating the energies of reactants, transition states, and products, computational chemists can map out the entire reaction coordinate for a proposed chemical transformation. This is invaluable for understanding metabolic pathways, predicting degradation products, or designing synthetic routes. nih.govresearchgate.net

Integration of Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Optimization

Machine Learning for Property Prediction

Machine learning models are increasingly employed to forecast the physicochemical and biological properties of quinoline derivatives. chemrxiv.org By analyzing large datasets of known compounds, these models can identify complex patterns and relationships between a molecule's structure and its activity or characteristics. nih.gov This is often achieved through the development of Quantitative Structure-Property Relationship (QSPR) models. researchgate.net

QSPR models for quinoline derivatives have been successfully developed to predict properties such as corrosion inhibition efficiency. researchgate.netkneopen.com These models utilize a range of physicochemical and quantum chemical descriptors as input variables. researchgate.net Various machine learning algorithms, including linear methods like Genetic Algorithm-Partial Least Squares (GA-PLS) and non-linear approaches like Genetic Algorithm-Artificial Neural Network (GA-ANN) and Support Vector Regression (SVR), are trained on these descriptors to build predictive models. researchgate.netkneopen.com For instance, studies on pyridine (B92270) and quinoline compounds have demonstrated that SVR models can achieve high predictive accuracy, with R² values as high as 0.936. kneopen.com The use of advanced neural network architectures, such as Directed Message-Passing Neural Networks (D-MPNNs), further enhances the prediction of diverse molecular properties, from partition coefficients to reaction barrier heights. chemrxiv.org

Table 1: Performance of Machine Learning Models in Predicting Properties of Quinoline Derivatives

| Model Type | Predicted Property | Key Findings / Performance Metrics | Source(s) |

|---|---|---|---|

| Genetic Algorithm-Artificial Neural Network (GA-ANN) | Corrosion Inhibition Efficiency | Non-linear QSPR model used for pyridine and quinoline derivatives. | researchgate.net |

| Genetic Algorithm-Partial Least Squares (GA-PLS) | Corrosion Inhibition Efficiency | Linear QSPR model used in conjunction with non-linear models. | researchgate.net |

| Support Vector Regression (SVR) | Corrosion Inhibition Efficiency | Demonstrated high accuracy (R² = 0.936, RMSE = 0.093) for pyridine-quinoline compounds. | kneopen.com |

| Directed Message-Passing Neural Network (D-MPNN) | General Molecular Properties | State-of-the-art performance for predicting various chemical properties and reaction outcomes. | chemrxiv.org |

Artificial Intelligence for Synthetic Route Optimization

Graph Neural Networks (GNNs): These models treat molecules as graphs, allowing for nuanced predictions of reactivity and the identification of potential reaction sites for disconnection. preprints.orgnih.gov

Transformer-based Models: Inspired by their success in natural language processing, models like the Molecular Transformer can predict reaction outcomes with high accuracy by learning from millions of documented chemical reactions. preprints.orgchemcopilot.com

Monte Carlo Tree Search (MCTS): This search algorithm is often used to explore the vast space of possible synthetic routes, evaluating pathways based on factors like reaction yield, cost, and step count to identify the optimal strategy. nih.gov

Table 2: AI-Driven Methodologies for Synthetic Route Optimization

| AI Methodology / Platform | Core Technology | Application | Impact | Source(s) |

|---|---|---|---|---|

| Retrosynthesis Planning (e.g., ReTReK) | Deep Learning, GCN, MCTS | Proposes synthetic routes by integrating retrosynthesis knowledge from reaction databases. | Enhances the quality of explored synthetic routes by combining data-driven and rule-based techniques. | nih.gov |

| Automated Synthesis (e.g., Chemputer) | AI-driven Retrosynthesis, Robotic Flow Apparatus | Designs and executes multi-step organic syntheses autonomously. | Reduces manual intervention and enables continuous, on-demand production of complex molecules. | pharmafeatures.com |

| Reaction Prediction Models (e.g., Molecular Transformer) | Deep Learning, Neural Networks | Predicts the products of organic reactions with high accuracy. | Accelerates route selection and reduces experimental workload by validating synthetic steps in silico. | preprints.org |

| Generative Models (e.g., MolGPT) | Large Language Models (LLMs) | Generates novel molecular scaffolds and assists in Structure-Activity Relationship (SAR) analysis. | Facilitates the discovery of new drug leads by exploring chemical space more effectively. | |

Biological Activity and Mechanistic Insights of 2 Chloro 8 Ethylquinoline 3 Carbonitrile Derivatives

Structure-Activity Relationship (SAR) Studies of 2-Chloro-8-ethylquinoline-3-carbonitrile Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For quinoline (B57606) derivatives, including analogs of 2-Chloro-8-ethylquinoline-3-carbonitrile, SAR studies reveal how chemical modifications at different positions on the quinoline ring influence biological activity.

The 2-chloro substituent is a common feature in many biologically active quinoline derivatives and often serves as a key intermediate for further functionalization through nucleophilic substitution reactions. nih.govresearchgate.netnih.gov The reactivity of the chloro group allows for the introduction of various moieties to modulate the compound's properties. nih.gov The nitrile group (-CN) at the C3 position is a significant pharmacophore. Quinoline-3-carbonitrile derivatives are recognized as valuable starting materials for developing broad-spectrum antibacterial agents. researchgate.netresearchgate.net The presence of the cyano group can also contribute to apoptosis-inducing effects in cancer cells. nih.gov

The substitution pattern on the benzene (B151609) ring of the quinoline nucleus, such as the ethyl group at the C8 position, also plays a critical role. Modifications at this position can influence potency and selectivity. For instance, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, an 8-methyl substitution resulted in potent inhibition of carbonic anhydrase isoforms. researchgate.netnih.gov In other studies, SAR analyses of quinoline derivatives have shown that lipophilicity and the presence of specific halogenated groups can manipulate the cytotoxic ability against various cancer cell lines. researchgate.netmdpi.com

A 3D-QSAR (Quantitative Structure-Activity Relationship) model developed for a series of quinoline derivatives against gastric cancer cells highlighted that steric and electrostatic fields are key determinants of activity, allowing for the rational design of new compounds with enhanced potency. mdpi.com

Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Quinoline Analogs

| Position/Moiety | Modification | Impact on Biological Activity | Reference(s) |

| C2-Chloro | Serves as a reactive site for nucleophilic substitution. | Allows for synthesis of diverse analogs with varied activities. | nih.govresearchgate.netnih.gov |

| C3-Nitrile | Presence of the cyano group. | Associated with antibacterial and apoptosis-inducing properties. | researchgate.netresearchgate.netnih.gov |

| C8-Alkyl | Methyl or ethyl group. | Can enhance enzyme inhibitory activity (e.g., carbonic anhydrase). | researchgate.netnih.gov |

| General | Lipophilicity/Halogenation | Can modulate cytotoxicity against different cancer cell lines. | researchgate.netmdpi.com |

| General | Steric and Electrostatic Fields | Key determinants of anti-gastric cancer properties in 3D-QSAR models. | mdpi.com |

Mechanistic Elucidation of Pharmacological Effects

Understanding the precise mechanisms through which 2-Chloro-8-ethylquinoline-3-carbonitrile and its derivatives exert their pharmacological effects is essential for their development as therapeutic agents. Research has focused on identifying their molecular targets, effects on cellular processes like the cell cycle and apoptosis, and their specific actions against various pathogens.

Analogs of 2-Chloro-8-ethylquinoline-3-carbonitrile have been shown to interact with several molecular targets, leading to the modulation of critical signaling pathways.

DNA Gyrase and Topoisomerase: A primary mechanism for the antibacterial action of many quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. acs.org These enzymes are essential for DNA replication, recombination, and repair, and their inhibition leads to rapid bacterial cell death. Molecular docking studies have confirmed the binding of chloroquinoline analogs to the active sites of E. coli DNA gyrase B. researchgate.net

PI3K/AKT/mTOR Pathway: In the context of cancer, certain quinoline derivatives can modulate key signaling pathways that control cell growth and survival. For example, the neocryptolepine (B1663133) derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to exert its cytotoxic effects in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is frequently dysregulated in cancer and its inhibition can lead to decreased proliferation and induction of apoptosis. nih.gov

Carbonic Anhydrases (CAs): Some quinoline derivatives act as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. researchgate.netnih.gov A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides showed potent, isoform-selective inhibition of human carbonic anhydrase (hCA) isoforms hCA I, hCA II, and hCA IV. researchgate.netnih.gov

The quinoline scaffold is a key component in the design of various enzyme inhibitors.

Reverse Transcriptase (RT) Inhibition: Quinoline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov RT is a crucial enzyme for the replication of retroviruses like HIV, as it converts the viral RNA genome into DNA. nih.gov Pyrazoline and pyrimidine-containing quinoline derivatives have been synthesized and shown to be effective NNRTIs, suggesting a potential antiviral mechanism for analogs of 2-Chloro-8-ethylquinoline-3-carbonitrile against HIV. nih.gov

Butyrylcholinesterase (BChE) Inhibition: In the context of neurodegenerative diseases like Alzheimer's, certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been investigated as inhibitors of cholinesterase enzymes. umsha.ac.ir One potent compound was identified as a mixed-type inhibitor of BChE, binding to both the catalytic and peripheral anionic sites of the enzyme. umsha.ac.ir

Carbonic Anhydrase (CA) Inhibition: As mentioned previously, quinoline-based sulfonamides are effective inhibitors of multiple carbonic anhydrase isoforms. nih.gov The inhibitory mechanism involves the sulfonamide moiety binding to the zinc ion in the enzyme's active site. nih.gov Compounds have demonstrated low to high nanomolar inhibition constants against hCA I and hCA II. researchgate.netnih.gov

A significant mechanism for the anticancer activity of quinoline derivatives is their ability to interfere with the cell cycle and trigger programmed cell death (apoptosis).

Several studies have shown that quinoline analogs can induce cell cycle arrest, often at the G2/M phase. researchgate.netnih.gov For instance, treatment of colorectal cancer cells with 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline caused a significant, concentration-dependent accumulation of cells in the G2/M phase. nih.gov Similarly, certain halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles also induce cell cycle arrest at the G2/M checkpoint in various cancer cells. researchgate.net Other derivatives have been observed to cause arrest in the G0/G1 phase. mdpi.com

The induction of apoptosis is a hallmark of many effective anticancer agents. Quinoline derivatives can trigger apoptosis through various pathways. nih.govbenthamdirect.com Some 2-phenylquinolin-4-amine (B1606699) derivatives have been shown to induce apoptosis via caspase-3 activation. benthamdirect.com Other studies indicate that apoptosis is induced via the mitochondrial pathway. nih.gov The presence of a cyano group, as in 2-Chloro-8-ethylquinoline-3-carbonitrile, has been specifically linked to potent apoptosis-inducing activity in tumor cells, affecting the S and G2 phases of the cell cycle. nih.gov

Derivatives of the quinoline scaffold exhibit broad-spectrum activity against a range of pathogens, with mechanisms tailored to each type.

Antimicrobial: The primary mechanism of antibacterial action for many quinoline analogs is the inhibition of bacterial DNA gyrase and topoisomerase, which disrupts DNA synthesis and leads to cell death. researchgate.netacs.org

Antimalarial: Quinoline-based drugs like chloroquine (B1663885) have long been mainstays in malaria treatment. researchgate.netmdpi.com While the exact mechanisms can vary, their activity is a well-established property of the quinoline class. researchgate.net

Antiviral: Quinoline derivatives have demonstrated antiviral activity through diverse mechanisms. Against Dengue virus serotype 2, they have been shown to inhibit the virus in a dose-dependent manner, possibly by impairing the accumulation of the viral envelope glycoprotein (B1211001) during the early stages of infection. nih.gov For HIV, the mechanism involves the inhibition of the reverse transcriptase enzyme. nih.gov

Antitubercular: In the fight against Mycobacterium tuberculosis, quinoline derivatives have shown promise by targeting novel pathways. rsc.orgnih.gov Some compounds exhibit potent inhibitory effects on the KatG protein, a catalase-peroxidase enzyme essential for the pathogen. nih.gov Molecular docking and RT-PCR studies have suggested that these compounds can up-regulate the transcription of the katG gene, pointing to KatG as a viable target for new anti-tubercular drugs. nih.gov Other quinoline derivatives are known to inhibit the supercoiling activity of DNA gyrase from M. tuberculosis. researchgate.net

Advanced Applications of 2 Chloro 8 Ethylquinoline 3 Carbonitrile in Specialized Fields

Applications in Materials Science and Organic Electronics

The quinoline (B57606) scaffold is a versatile building block in the design of novel organic materials for electronic applications. Its inherent properties, such as thermal stability and charge transport capabilities, make it a promising candidate for use in various organic electronic devices. The presence of the chloro and cyano groups in 2-Chloro-8-ethylquinoline-3-carbonitrile can be expected to influence its electronic properties, making it a target for synthesis and investigation in this domain.

Quinoline derivatives have been recognized as effective materials for the emissive layer in Organic Light-Emitting Diodes (OLEDs). crimsonpublishers.commdpi.com Their tunable fluorescence properties allow for the generation of light across the visible spectrum. For instance, certain quinoline-based ligands have been evaluated as fluorescent materials for OLEDs, with some demonstrating the potential to be used in the light-emitting layer. acs.org The incorporation of substituents on the quinoline ring can significantly impact the emission wavelength and quantum efficiency of the resulting OLED. The 2-chloro and 8-ethyl groups on the specified carbonitrile compound could modulate its emission characteristics, potentially leading to new and efficient emitters.

In the realm of organic transistors, functionalized quinolines have been designed and analyzed as active layers for p-channel organic field-effect transistors (OFETs). acs.org These devices have shown promising hole mobilities, which are crucial for their performance. acs.org While specific research on 2-Chloro-8-ethylquinoline-3-carbonitrile in this context is not yet widely published, its structural similarity to other functionalized quinolines suggests its potential as a semiconductor material in organic transistors.

Table 1: Examples of Quinoline Derivatives in Organic Electronics

| Quinoline Derivative | Application | Key Finding |

| 5,7-dibromo-8-hydroxyquinoline | OLED | Can be used as a fluorescent material in the light-emitting layer of an OLED device. acs.org |

| Functionalized D/A–A–D quinolines | Organic Field-Effect Transistors (OFETs) | Exhibited p-channel transistor behavior with hole mobility up to 0.0032 cm²/V·s. acs.org |

The field of third-generation photovoltaics has seen a growing interest in quinoline derivatives. crimsonpublishers.commdpi.com These compounds have been explored for their potential in both polymer solar cells and dye-sensitized solar cells (DSSCs). crimsonpublishers.commdpi.com In DSSCs, quinoline-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor material. researchgate.netnih.govrsc.org

Table 2: Performance of Quinoline-based Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye Structure | Key Feature | Power Conversion Efficiency (PCE) |

| D-A-π-A structure with benzothiadiazole as auxiliary acceptor | Red-shifted absorption spectra | 5.21% nih.gov |

| D-π-A structure | Maximum absorption above 540 nm | High light harvesting efficiency (>0.78) nih.gov |

Potential in Catalysis and Ligand Design

The quinoline framework is a well-established ligand in organometallic catalysis. nih.gov The nitrogen atom in the pyridine (B92270) ring of quinoline can coordinate with a variety of metal centers, making it a versatile scaffold for designing catalysts. The electronic and steric properties of the quinoline ligand can be fine-tuned by introducing different substituents.

Quinoline derivatives have been used as ligands in copper-catalyzed reactions, such as the oxidation of catechol to o-quinone. mdpi.com The catalytic activity of the resulting complexes is influenced by the chemical structure of the quinoline ligand. mdpi.com For example, electron-donating groups on the quinoline ring can enhance the catalytic activity. mdpi.com The ethyl group at the 8-position of 2-Chloro-8-ethylquinoline-3-carbonitrile could potentially influence its coordination properties and the catalytic activity of its metal complexes. Furthermore, quinoline-based ligands have been developed for transition metal-catalyzed reactions, including enantioselective palladium-catalyzed intramolecular α-arylation. acs.org

Biomedical Applications Beyond Direct Pharmacological Activity (e.g., Diagnostic Probes, Imaging Agents)

Beyond their direct therapeutic potential, quinoline derivatives are gaining attention for their applications in biomedical diagnostics and imaging. crimsonpublishers.com The inherent fluorescence of many quinoline compounds makes them ideal candidates for the development of fluorescent probes. crimsonpublishers.comcrimsonpublishers.com These probes can be designed to detect specific biomolecules or to visualize cellular structures. crimsonpublishers.comcrimsonpublishers.com

The photophysical properties of quinoline-based probes can be tailored by chemical modifications, allowing for the creation of sensors for various biological targets. nih.gov For instance, quinoline derivatives have been developed as fluorescent probes for bioimaging applications, including the detection of lipid droplets in living cells. crimsonpublishers.com They have also been investigated as multimodal diagnostic probes with Raman, chiral, and fluorescent activities. acs.org The structural features of 2-Chloro-8-ethylquinoline-3-carbonitrile, including the quinoline core and the cyano group, suggest that it could be a valuable scaffold for the design of new diagnostic probes and imaging agents. crimsonpublishers.comnih.gov

Environmental Fate and Mechanistic Degradation Studies of 2 Chloro 8 Ethylquinoline 3 Carbonitrile

Degradation Pathways and Mechanisms in Environmental Compartments

The degradation of 2-Chloro-8-ethylquinoline-3-carbonitrile in the environment can occur through various biotic and abiotic pathways. The presence of the quinoline (B57606) ring, a chloro-substituent, an ethyl group, and a carbonitrile group all influence the compound's susceptibility to degradation.

The biodegradation of quinoline, the parent compound of 2-Chloro-8-ethylquinoline-3-carbonitrile, is well-documented and primarily occurs through microbial activity. Several bacterial strains, including Pseudomonas, Rhodococcus, and Comamonas species, have been shown to utilize quinoline as a sole source of carbon and nitrogen. nih.govnih.govnih.gov The initial step in the aerobic biodegradation of quinoline typically involves hydroxylation, most commonly at the 2-position, to form 2-hydroxyquinoline (B72897) (2-quinolinone). nih.govnih.govresearchgate.net This initial hydroxylation is a crucial detoxification step. nih.gov

Following the initial hydroxylation, two primary degradation pathways have been proposed for quinoline:

The 8-hydroxycoumarin (B196171) pathway: In this pathway, 2-hydroxyquinoline is further hydroxylated to 2,8-dihydroxyquinoline, which is then converted to 8-hydroxycoumarin. nih.govnih.gov Subsequent ring cleavage leads to intermediates like 2,3-dihydroxyphenylpropionic acid, which are further metabolized and can enter the tricarboxylic acid (TCA) cycle. nih.gov

The anthranilate pathway: This pathway involves the cleavage of the quinoline ring to form anthranilate, which is then further degraded. nih.gov

For 2-Chloro-8-ethylquinoline-3-carbonitrile, the presence of the chloro-substituent at the 2-position is expected to significantly influence its biodegradability. While some microorganisms can dehalogenate chlorinated compounds, the chloro-substituent can also render the molecule more recalcitrant to microbial attack compared to the parent quinoline. Studies on other chloro-substituted quinolines have shown that they can be degraded, though often at slower rates. For instance, bacteria capable of utilizing 3-chloroquinoline-8-carboxylic acid have been isolated, with degradation proceeding through the formation of chlorinated hydroxypyridine derivatives. scispace.comnih.gov The ethyl group at the 8-position and the carbonitrile group at the 3-position will also affect microbial degradation, potentially serving as additional sites for enzymatic action or steric hindrance.

Table 1: Examples of Quinoline-Degrading Microorganisms and Their Degradation Pathways

| Microorganism | Substrate | Key Intermediates | Degradation Pathway | Reference |

| Pseudomonas putida | Quinoline | 2-oxo-1,2-dihydroquinoline, 8-hydroxycoumarin | 8-hydroxycoumarin pathway | nih.gov |

| Rhodococcus sp. | Quinoline | 2-oxo-1,2-dihydroquinoline, 6-hydroxy-2-oxo-1,2-dihydroquinoline | Not fully elucidated | nih.gov |

| Comamonas sp. | Quinoline | 2-oxo-1,2-dihydroquinoline | - | researchgate.net |

| Rhodococcus gordoniae JH145 | Quinoline | 2-hydroxyquinoline, 2,8-dihydroxyquinoline, 8-hydroxycoumarin, anthranilate | 8-hydroxycoumarin and anthranilate pathways | nih.gov |

| Pseudomonas sp. EK III | 3-chloroquinoline-8-carboxylic acid | 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine, 5-chloro-2-hydroxynicotinic acid | Meta-cleavage pathway | scispace.comnih.gov |

| This table presents data for quinoline and a related chloro-substituted quinoline to illustrate potential biodegradation pathways, as direct data for 2-Chloro-8-ethylquinoline-3-carbonitrile is not available. |

Abiotic degradation processes are also critical in determining the environmental persistence of 2-Chloro-8-ethylquinoline-3-carbonitrile.

Hydrolysis: The rate of hydrolysis of this compound will be influenced by pH. The carbonitrile group (-CN) can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid, particularly under acidic or basic conditions. The chloro-substituent at the 2-position of the quinoline ring is generally stable to hydrolysis under typical environmental pH conditions. However, studies on other chloro-substituted pyridones have shown that the rate of hydrolysis can be enhanced by the electronic properties of the heterocyclic ring. nih.gov For some antibiotics, hydrolysis rates increase significantly at pH values below 5 and above 8, especially at elevated temperatures. nih.gov

Photolysis: Quinolines are known to undergo photodegradation in the presence of sunlight. researchgate.net The photolysis of quinoline in water can be accelerated by the presence of substances that produce hydroxyl radicals, such as nitrates and dissolved organic matter. researchgate.net The primary photoproducts of quinoline are hydroxyquinolines. researchgate.net For 2-Chloro-8-ethylquinoline-3-carbonitrile, the presence of the chromophoric quinoline ring suggests it will be susceptible to direct photolysis. The chloro-substituent may also influence the rate and pathway of photodegradation. Studies on other halogenated organic compounds have shown that dehalogenation can be a major photodegradation mechanism. nih.gov The efficiency of photodegradation can be influenced by the light source and the presence of photocatalysts. researchgate.net

Oxidation: Oxidation by reactive species such as hydroxyl radicals (•OH) in the atmosphere and in aquatic environments is another potential degradation pathway. The rate of oxidation will depend on the concentration of these oxidants and the reactivity of the different functional groups within the 2-Chloro-8-ethylquinoline-3-carbonitrile molecule.

Table 2: Illustrative Abiotic Degradation Data for Related Compounds

| Compound | Degradation Process | Conditions | Half-life | Reference |

| Quinoline | Photolysis in sunlight | Near-surface lake water (40° N latitude, summer) | ~14 days | researchgate.net |

| Quinoline | Photolysis in sunlight | Near-surface lake water (40° N latitude, winter) | ~123 days | researchgate.net |

| α-chloro-N-methyl-2-pyridone | Hydrolysis | 1.0 M NaOD in D₂O | - | nih.gov |

| α-chloro-N-methyl-4-pyridone | Hydrolysis | 1.0 M NaOD in D₂O | >5 times faster than 2-pyridone analog | nih.gov |

| This table provides examples of abiotic degradation for quinoline and related chloro-substituted compounds to infer the potential behavior of 2-Chloro-8-ethylquinoline-3-carbonitrile. |

Sorption and Mobility Mechanisms in Environmental Matrices (Soil, Sediment, Water)

The mobility of 2-Chloro-8-ethylquinoline-3-carbonitrile in the environment is largely governed by its sorption to soil and sediment particles. Sorption is influenced by the physicochemical properties of both the compound and the environmental matrix.

The sorption of quinoline itself is highly pH-dependent due to its basic nature (pKa of 4.92). unl.edu At pH values below its pKa, quinoline exists predominantly as the protonated quinolinium cation, which can strongly adsorb to negatively charged soil minerals like clays (B1170129) through ion exchange. scispace.comunl.edu In acidic soils, sorption is therefore expected to be significant, limiting its mobility. Conversely, at pH values above the pKa, quinoline is primarily in its neutral form, and its sorption is more influenced by hydrophobic partitioning to soil organic matter. unl.edu In such cases, mobility is expected to be higher.

For 2-Chloro-8-ethylquinoline-3-carbonitrile, the presence of the electron-withdrawing chloro and carbonitrile groups will decrease the basicity of the quinoline nitrogen, thus lowering its pKa compared to unsubstituted quinoline. The ethyl group is electron-donating but its effect is likely to be less significant. A lower pKa means that the compound will exist predominantly in its neutral form over a wider range of environmental pHs. Consequently, hydrophobic partitioning to soil organic carbon is likely to be the dominant sorption mechanism. The hydrophobicity of the molecule, which can be estimated by its octanol-water partition coefficient (Kow), will be a key determinant of its sorption. The presence of the chloro and ethyl groups will increase the Kow compared to quinoline, suggesting a higher potential for sorption to organic matter.

Table 3: Soil Sorption Coefficients (Koc) for Structurally Related Compounds

| Compound Class | Dominant Sorption Mechanism | Factors Influencing Sorption | Reference |

| Substituted Anilines and Phenols | Hydrophobic partitioning, H-bonding | logKow, quantum chemical parameters | nih.gov |

| Quinoline | Ion exchange (at low pH), hydrophobic partitioning (at high pH) | pH, soil organic carbon, clay content | unl.edu |

| This table illustrates the key factors influencing the sorption of related compound classes, as specific Koc values for 2-Chloro-8-ethylquinoline-3-carbonitrile are not available. |

Bioavailability and Bioconcentration Potential (Mechanistic Aspects of Uptake and Accumulation)

The bioavailability of 2-Chloro-8-ethylquinoline-3-carbonitrile determines the extent to which it can be taken up by organisms from the environment. In aquatic systems, bioavailability is influenced by the compound's partitioning between water, dissolved organic matter, and suspended particles.

The bioconcentration potential refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The bioconcentration factor (BCF) is a key parameter for assessing this potential. For hydrophobic organic compounds, the BCF is often correlated with the octanol-water partition coefficient (Kow). The chloro and ethyl substituents on the quinoline ring of 2-Chloro-8-ethylquinoline-3-carbonitrile would increase its hydrophobicity compared to quinoline, suggesting a potential for bioconcentration in aquatic organisms.

Nitrogen-containing heterocyclic compounds are known to be biologically active, and their uptake and accumulation can be influenced by specific transport mechanisms in organisms in addition to passive diffusion. ijcaonline.orgnih.govnih.gov The metabolism of the compound within the organism will also affect its net accumulation.

Multimedia Fate Modeling and Environmental Transport Mechanisms

Multimedia fate models are computational tools used to predict the environmental distribution and persistence of chemicals. epa.gov These models consider the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) and the rates of transport and transformation processes. epa.govrsc.org

To model the environmental fate of 2-Chloro-8-ethylquinoline-3-carbonitrile, several key physicochemical properties would be required as inputs:

Vapor pressure: Influences partitioning between air and other compartments.

Water solubility: Affects its concentration in the aqueous phase and its mobility.

Octanol-water partition coefficient (Kow): A measure of hydrophobicity, crucial for predicting sorption and bioconcentration.

Henry's Law constant: Describes the partitioning between air and water.

Degradation half-lives: In air, water, soil, and sediment for both biotic and abiotic processes.

Table 4: Key Parameters for Multimedia Fate Modeling of Organic Pollutants

| Parameter | Importance in Modeling | Influencing Factors | Reference |

| Vapor Pressure | Air-surface exchange, atmospheric transport | Molecular weight, intermolecular forces | epa.gov |

| Water Solubility | Aquatic concentration, mobility, bioavailability | Polarity, hydrogen bonding capability | epa.gov |

| Octanol-Water Partition Coefficient (Kow) | Sorption to organic matter, bioconcentration | Hydrophobicity, molecular size | nih.govrsc.org |

| Henry's Law Constant | Air-water partitioning | Vapor pressure, water solubility | epa.gov |

| Degradation Half-lives | Persistence in each compartment | Chemical structure, environmental conditions | ru.nlcefic-lri.org |

| This table outlines the essential parameters for multimedia fate modeling of organic compounds like 2-Chloro-8-ethylquinoline-3-carbonitrile. |

Future Research Directions and Translational Perspectives for 2 Chloro 8 Ethylquinoline 3 Carbonitrile

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Modern chemical synthesis increasingly prioritizes green chemistry principles, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. Future research into the synthesis of 2-Chloro-8-ethylquinoline-3-carbonitrile should focus on developing routes that improve upon traditional methods, such as the Vilsmeier-Haack reaction, which often involve stoichiometric reagents and harsh conditions. chemijournal.com

Key areas for investigation include:

Catalytic Approaches: Replacing stoichiometric reagents like phosphorus oxychloride with catalytic systems can significantly reduce waste. researchgate.net Research could explore novel transition-metal or organocatalytic cyclization reactions to construct the quinoline (B57606) core with higher efficiency.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage.

Atom Economy Enhancement: Atom economy is a critical metric for evaluating the efficiency of a chemical reaction, measuring the proportion of reactant atoms incorporated into the final product. wikipedia.orgprimescholars.com Traditional multi-step syntheses often have poor atom economy. Future work should target one-pot or tandem reactions that construct the molecule with minimal byproduct formation. libretexts.org

Table 1: Comparison of Hypothetical Synthetic Routes and Sustainability Metrics

| Metric | Traditional Route (e.g., Vilsmeier-Haack) | Future Catalytic Route (Hypothetical) |

| Principle | Cyclization using stoichiometric dehydrating/chlorinating agents. | Direct C-H activation/annulation or catalytic cyclization. |

| Key Reagents | N-(2-ethylphenyl)acetamide, POCl₃, DMF | 2-ethylaniline, an alkyne, transition-metal catalyst (e.g., Pd, Cu) |

| Atom Economy | Low to Moderate (significant inorganic byproducts). scranton.edu | High (addition or condensation reactions with minimal byproducts). wikipedia.org |

| Solvents | Often chlorinated solvents or excess DMF. | Greener solvents (e.g., ethanol, water) or solvent-free conditions. |

| Energy Input | High temperatures often required. | Potentially lower temperatures, microwave, or photo-catalysis. |

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The functional groups of 2-Chloro-8-ethylquinoline-3-carbonitrile—a reactive C2-chloro substituent and a versatile C3-nitrile group—serve as handles for a wide array of chemical modifications. While the reactivity of similar 2-chloroquinolines is well-documented, the specific influence of the 8-ethyl group on these transformations remains an area ripe for exploration. nih.govmdpi.com

Future research should investigate:

Nucleophilic Aromatic Substitution (SNAr) at C2: Systematically exploring reactions with a broad range of nucleophiles (O, N, S, C-based) to build a library of derivatives. This could include reactions with complex amines, phenols, and thiols to generate compounds with potential biological activity. rsc.org

Cross-Coupling Reactions: The C2-Cl bond is a prime site for modern cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.gov These methods would allow for the introduction of diverse aryl, alkynyl, and amino moieties, significantly expanding the chemical space around the quinoline core.

Transformations of the Nitrile Group: The carbonitrile can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles or triazoles. rsc.org Each of these transformations yields a new class of compounds with potentially unique properties.

Advanced Mechanistic Studies at the Molecular Level for Both Reactivity and Biological Activity

A deep understanding of reaction mechanisms and structure-activity relationships (SAR) is crucial for the rational development of new applications. Future studies should move beyond simple synthesis and screening to elucidate the fundamental processes governing the compound's behavior.

Key research avenues include:

Kinetic and Spectroscopic Studies: Investigating the kinetics of nucleophilic substitution at the C2 position to quantify the electronic and steric effects of the 8-ethyl and 3-nitrile groups. In-situ spectroscopic monitoring (e.g., NMR, IR) can help identify reaction intermediates.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict regioselectivity. This can provide insights that are difficult to obtain experimentally. nih.gov

Elucidating Biological Mechanisms: For derivatives that show biological activity, it is critical to identify their molecular targets and mechanism of action. Techniques such as thermal shift assays, proteomics, and molecular docking can help pinpoint protein binding partners and explain how these interactions lead to a therapeutic or toxic effect. researchgate.net

Rational Design of Derivatives with Tuned Biological or Material Properties

The core structure of 2-Chloro-8-ethylquinoline-3-carbonitrile is a "privileged scaffold" that can be systematically modified to target specific applications. nih.gov By leveraging the reactivity patterns explored in section 9.2, future work can focus on the rational design of derivatives with tailored properties.

Potential target areas include:

Medicinal Chemistry: Quinolines are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrpmj.ru Derivatives could be designed as enzyme inhibitors (e.g., kinases), DNA intercalating agents, or metal chelators for neurodegenerative diseases. nih.govmdpi.com

Materials Science: The planar, aromatic quinoline system is suitable for creating organic electronic materials. Derivatives could be designed as organic light-emitting diode (OLED) emitters, fluorescent sensors, or components of conductive polymers.

Agrochemicals: Halogenated quinoline carboxylic acids are known herbicides. patsnap.com Derivatives of 2-Chloro-8-ethylquinoline-3-carbonitrile could be explored for novel herbicidal or pesticidal activities.

Table 2: Examples of Rational Derivative Design Strategies

| Target Site(s) | Modification Strategy | Potential Application | Rationale |

| C2-Cl | Substitution with substituted anilines or phenols. | Anticancer Agents | Mimic kinase inhibitors that bind to the ATP pocket of enzymes. nih.gov |

| C3-CN | Conversion to a tetrazole ring. | Antihypertensive Agents | The tetrazole group can act as a bioisostere for a carboxylic acid. |

| C2-Cl | Sonogashira coupling with fluorescent alkynes. | Fluorescent Probes | Create extended π-conjugated systems capable of sensing metal ions or biomolecules. |

| C3-CN | Hydrolysis to carboxylic acid, followed by amidation. | Polymer Monomers | Introduce reactive sites for polymerization into high-performance materials. |

Integration of Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental synthesis and computational chemistry can accelerate the discovery process. Future research should heavily integrate these disciplines to create predictive models for the properties and activities of 2-Chloro-8-ethylquinoline-3-carbonitrile derivatives.

This integrated approach would involve:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of synthesized derivatives with their measured biological activity. These models can then be used to predict the activity of unsynthesized compounds.

Molecular Docking and Dynamics: Using computational tools to predict how designed molecules will bind to specific protein targets. researchgate.net This allows for the in-silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the design phase, reducing late-stage failures.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Chloro-8-ethylquinoline-3-carbonitrile?

The Vilsmeier-Haack reaction is a robust method for synthesizing chloro-substituted quinoline derivatives. For example, 2-Chloro-8-methylquinoline-3-carbaldehyde was synthesized using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, followed by reaction with N-(2-tolyl)acetamide under controlled heating (353 K for 15 h) . Adapting this protocol, the ethyl-substituted analog could be synthesized by substituting the acetamide precursor with an ethyl-bearing analog. Post-reaction purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) is critical to isolate high-purity products .

Advanced: How can discrepancies in spectroscopic data for 2-Chloro-8-ethylquinoline-3-carbonitrile be resolved?

Conflicting NMR or mass spectrometry data may arise from residual solvents, tautomerism, or polymorphism. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For instance, SC-XRD analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde confirmed monoclinic (P21/n) symmetry with lattice parameters a = 14.4763 Å, b = 3.9246 Å, and c = 17.6295 Å, providing unambiguous bond-length and angle data . Cross-validating experimental NMR shifts with density functional theory (DFT)-calculated spectra can further reconcile discrepancies .

Basic: What analytical techniques are essential for characterizing 2-Chloro-8-ethylquinoline-3-carbonitrile?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass (e.g., m/z calculated for C₁₂H₁₀ClN₂: 217.0525).

- ¹H/¹³C NMR to assign substituent positions (e.g., ethyl groups show characteristic triplet/multiplet patterns at δ 1.2–1.5 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂).

- XRD for crystallographic validation, as demonstrated for analogous quinoline derivatives .

- FT-IR to identify nitrile (C≡N) stretches (~2220–2260 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .

Advanced: How do substituent electronic effects influence the reactivity of 2-Chloro-8-ethylquinoline-3-carbonitrile?

The electron-withdrawing nitrile (-CN) and chloro (-Cl) groups activate the quinoline core toward nucleophilic substitution at the 2- and 3-positions. For example, the ethynyl group in 2-((2-methoxyphenyl)ethynyl)quinoline-3-carbonitrile facilitates Sonogashira coupling, suggesting that the ethyl substituent in the target compound may sterically hinder similar reactions . Computational studies (e.g., Fukui indices) can predict electrophilic/nucleophilic sites, guiding functionalization strategies .

Basic: What are common impurities in synthetic batches, and how are they mitigated?

Side products often include:

- Dechlorinated intermediates due to incomplete Vilsmeier-Haack reactions.

- Ethyl-group oxidation (e.g., to carboxylic acids) under harsh conditions.

Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization removes these impurities. Monitoring by TLC or HPLC with UV detection (λ = 254–280 nm) ensures purity ≥95% .

Advanced: How can computational modeling optimize reaction pathways for derivatives of 2-Chloro-8-ethylquinoline-3-carbonitrile?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies for substitution reactions. For example, studies on 8-ethynylquinoline derivatives revealed that steric effects from the ethyl group increase energy barriers for meta-substitution by ~5 kcal/mol compared to methyl analogs . Molecular docking simulations may also predict biological activity, aiding in drug discovery applications .

Basic: What safety protocols are critical when handling 2-Chloro-8-ethylquinoline-3-carbonitrile?

- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.

- Phosphorus oxychloride (used in synthesis) is highly corrosive; neutralize spills with sodium bicarbonate .

- Store under inert atmosphere (N₂/Ar) to prevent hydrolysis of the nitrile group .

Advanced: What strategies address low yields in cross-coupling reactions involving 2-Chloro-8-ethylquinoline-3-carbonitrile?

Optimize catalytic systems (e.g., Pd(PPh₃)₄/CuI for Sonogashira coupling) and solvent polarity. For example, DMF enhances solubility but may deactivate catalysts; switching to THF/toluene mixtures improved yields in analogous quinoline-3-carbonitriles by ~20% . Microwave-assisted synthesis (100–150°C, 30 min) can also accelerate sluggish reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.